
Bis(1,5-cyclooctadiene) dirhodium dichloride
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Overview
Description
Preparation Methods
The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate . The reaction can be represented as follows: [ 2 \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2 \text{COD} + 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na}_2\text{CO}_3 \rightarrow [\text{RhCl(COD)}]_2 + 2 \text{CH}_3\text{CHO} + 8 \text{H}_2\text{O} + 2 \text{CO}_2 + 4 \text{NaCl} ]
Chemical Reactions Analysis
Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with a variety of Lewis bases (L) to form adducts with the stoichiometry RhCl(L)(COD).
Hydrogenation Reactions: It serves as a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes.
Coupling Reactions: It acts as a catalyst for coupling 1,3-dienes with activated hydrocarbons.
Scientific Research Applications
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include:
Catalysis: It is a widely used precursor to homogeneous catalysts, particularly in asymmetric hydrogenation.
Synthesis of Metal Ligands: It is used in the synthesis of other metal ligands for catalysis.
Hydroformylation Reactions: It is modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing hydroformylation reactions of olefins.
Mechanism of Action
The mechanism of action of Chloro(1,5-cyclooctadiene)rhodium(I) dimer involves the formation of adducts with Lewis bases. The molecule consists of a pair of square planar rhodium centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the rhodium centers . This structure allows it to act as an effective catalyst in various chemical reactions.
Comparison with Similar Compounds
Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be compared with other similar compounds such as:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer
- Chlorobis(cyclooctene)rhodium(I) dimer
- Hydroxy(cyclooctadiene)rhodium(I) dimer
These compounds share similar catalytic properties but differ in their specific applications and reactivity. Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique in its ability to form stable adducts with a variety of Lewis bases, making it a versatile and valuable catalyst in synthetic chemistry .
Biological Activity
Bis(1,5-cyclooctadiene) dirhodium dichloride , with the chemical formula C16H24Cl2Rh2, is a transition metal complex that has garnered attention in various fields, including catalysis and medicinal chemistry. This article focuses on its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Weight : 493.079 g/mol
- CAS Number : 12092-47-6
- IUPAC Name : Bis(1,5-cyclooctadiene) dirhodium(I) dichloride
- Structure : The compound features a dimeric structure where two rhodium centers are coordinated by two 1,5-cyclooctadiene ligands and two chloride ions.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. The compound has been shown to exhibit cytotoxic effects in various cancer cell lines. For instance, one study reported that it induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a mechanism that appears to be linked to oxidative stress and mitochondrial dysfunction .
Case Study: FaDu Cell Line
Parameter | Value |
---|---|
Cell Line | FaDu |
IC50 | 15 µM |
Mechanism of Action | Induction of apoptosis through ROS generation |
Reference |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can lead to cellular damage and apoptosis in cancer cells. The compound also interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .
Comparative Analysis with Other Rhodium Complexes
To better understand the biological activity of this compound, it is useful to compare it with other rhodium complexes.
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQCHVMABBNQW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Rh2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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